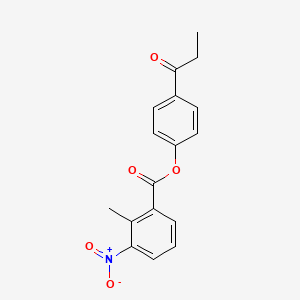
4-propionylphenyl 2-methyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propionylphenyl 2-methyl-3-nitrobenzoate is a chemical compound that has gained significant attention in scientific research. This compound is used in various applications, including biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 4-propionylphenyl 2-methyl-3-nitrobenzoate involves the inhibition of specific enzymes involved in the growth of cancer cells. This compound also has antioxidant properties, which contribute to its ability to combat oxidative stress.
Biochemical and Physiological Effects
4-propionylphenyl 2-methyl-3-nitrobenzoate has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, 4-propionylphenyl 2-methyl-3-nitrobenzoate has antioxidant properties that protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-propionylphenyl 2-methyl-3-nitrobenzoate in lab experiments is its ability to inhibit the growth of cancer cells. This compound can also be used to study oxidative stress and its effects on cells. However, one of the limitations of using 4-propionylphenyl 2-methyl-3-nitrobenzoate is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-propionylphenyl 2-methyl-3-nitrobenzoate in scientific research. One of the most significant directions is the development of this compound as a potential cancer treatment. Additionally, 4-propionylphenyl 2-methyl-3-nitrobenzoate can be used to study the effects of oxidative stress on different cell types. Further research is needed to determine the safety and efficacy of this compound in different applications.
Conclusion
In conclusion, 4-propionylphenyl 2-methyl-3-nitrobenzoate is a chemical compound that has several scientific research applications. This compound has been shown to inhibit the growth of cancer cells and protect cells from oxidative stress. However, further research is needed to determine the safety and efficacy of this compound in different applications.
Synthesemethoden
The synthesis of 4-propionylphenyl 2-methyl-3-nitrobenzoate involves the reaction between 2-methyl-3-nitrobenzoic acid and 4-propionylphenol in the presence of a catalyst. The reaction takes place under specific conditions, including temperature, pressure, and time, to obtain a high yield of the product.
Wissenschaftliche Forschungsanwendungen
4-propionylphenyl 2-methyl-3-nitrobenzoate has several scientific research applications. One of the most significant applications is in the study of cancer cells. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. Additionally, 4-propionylphenyl 2-methyl-3-nitrobenzoate has been used in the study of oxidative stress, which is linked to various diseases, including Alzheimer's disease.
Eigenschaften
IUPAC Name |
(4-propanoylphenyl) 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-3-16(19)12-7-9-13(10-8-12)23-17(20)14-5-4-6-15(11(14)2)18(21)22/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVJWVCBJLBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propanoylphenyl) 2-methyl-3-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-bromobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5741108.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)
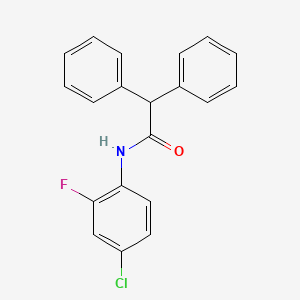
![N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)
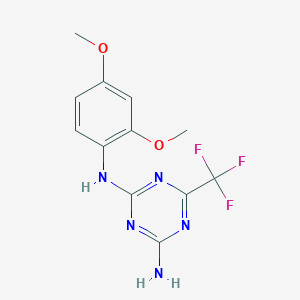
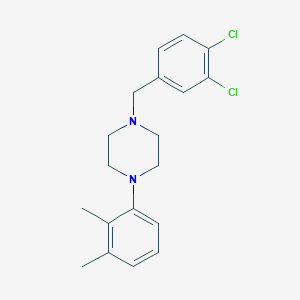
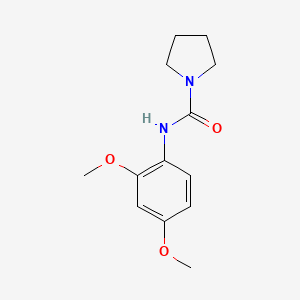
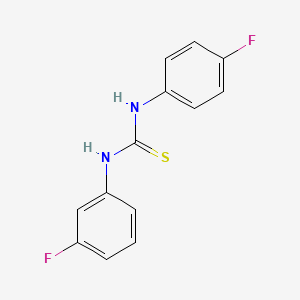

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)
![7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)
